Optical Rotation: D-Enantiomer vs. L-Enantiomer (Chiral Differentiation)
D-Alanine methyl ester hydrochloride (CAS 14316-06-4) exhibits a specific optical rotation of [α]²⁰/D −8.0° (c = 1.6, methanol) [1], while L-Alanine methyl ester hydrochloride (CAS 2491-20-5) displays [α]²⁵/D +7.0° (c = 1.6, methanol) . This opposite sign of rotation confirms enantiomeric purity and is critical for stereoselective peptide bond formation.
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | [α]²⁰/D −8.0° (c = 1.6, methanol) |
| Comparator Or Baseline | L-Ala-OMe·HCl: [α]²⁵/D +7.0° (c = 1.6, methanol) |
| Quantified Difference | Opposite sign of rotation; 15.0° absolute difference |
| Conditions | c = 1.6 in methanol |
Why This Matters
This quantifiable stereochemical property ensures that procurement of D-Ala-OMe·HCl, rather than the L- or DL- forms, delivers the correct chirality for applications requiring D-amino acid residues.
- [1] ChemicalBook. (2024). D-Alanine Methyl Ester Hydrochloride (CAS 14316-06-4). Chemical Properties. View Source
